![molecular formula C7H10ClF2N3 B2412465 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride CAS No. 2344677-43-4](/img/structure/B2412465.png)
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride
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Overview
Description
“1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2344677-43-4 . It has a molecular weight of 209.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F2N3.ClH/c1-4(10)7-11-3-2-5(12-7)6(8)9;/h2-4,6H,10H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthetic Pathways and Catalyst Utilization
The synthesis of pyranopyrimidine scaffolds, which serve as key precursors in medicinal and pharmaceutical industries, heavily relies on diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These catalysts are utilized for developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. The broad synthetic applications and bioavailability of these scaffolds underline the importance of these catalysts in the synthesis process (Parmar, Vala, & Patel, 2023).
Biological and Pharmacological Activities
The pyrimidine core, a building block of DNA and RNA, exhibits diverse pharmacological activities. The anticancer potential of pyrimidines in fused scaffolds has been documented, with these compounds interacting with various enzymes, receptors, and targets. The patents from 2009 to 2014 highlight the focus of researchers on pyrimidine-based anticancer agents, indicating its prominence as a potential future drug candidate (Kaur et al., 2014).
Chemical Interactions and Structural Relationships
The tautomeric equilibria of purine and pyrimidine bases can change due to interactions with their environment. In-depth studies on the biologically significant nucleic acid bases reveal the influence of molecular interactions on the stability of different tautomeric forms, highlighting the importance of understanding these interactions for insights into spontaneous mutation and biological functions (Person et al., 1989).
Synthesis of Functionalized Compounds for Optoelectronic Applications
Quinazolines and pyrimidines are integral in creating novel optoelectronic materials. Research emphasizes the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is critical for fabricating materials for OLEDs and as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-[4-(difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3.ClH/c1-4(10)7-11-3-2-5(12-7)6(8)9;/h2-4,6H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDAADACDBFFMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)C(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride | |
CAS RN |
2344677-43-4 |
Source
|
Record name | 1-[4-(difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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